5-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid
Description
5-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid is an organic compound that combines a nicotinic acid moiety with a dimethylsulfamoylphenyl group
Properties
IUPAC Name |
5-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-5-3-10(4-6-13)11-7-12(14(17)18)9-15-8-11/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRYYSHKDDGCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-N,N-dimethylsulfamoylphenylboronic acid.
Coupling Reaction: A Suzuki coupling reaction is employed to link the nicotinic acid with the 4-N,N-dimethylsulfamoylphenylboronic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Suzuki coupling reaction.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control and efficient mixing.
Purification: Industrial purification methods such as crystallization and distillation are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
5-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.
Materials Science: The compound is explored for its use in the development of organic semiconductors and nonlinear optical materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. The pathways involved include the activation or inhibition of signal transduction cascades, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-(N,N-Dimethylsulfamoyl)phenylacetic acid
- 4-(N,N-Dimethylsulfamoyl)phenylmethanol
Uniqueness
5-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid is unique due to its combination of a nicotinic acid moiety with a dimethylsulfamoylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
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